Direct HepG2 Viability Comparison: c-Met-IN-23 vs. Crizotinib (a Clinical c-Met/ALK/ROS1 Inhibitor)
In a head-to-head MTT assay on the HepG2 hepatocellular carcinoma cell line, c-Met-IN-23 (Compound 12g) demonstrated superior potency in reducing cell viability compared to the clinical multi-kinase inhibitor crizotinib [1]. This provides a direct, quantitative basis for selecting c-Met-IN-23 over crizotinib in research models focused on HepG2-driven anticancer activity [1].
| Evidence Dimension | In vitro anticancer activity (HepG2 cell viability) |
|---|---|
| Target Compound Data | IC50 = 3.06 μM |
| Comparator Or Baseline | Crizotinib IC50 = 5.15 μM |
| Quantified Difference | c-Met-IN-23 is 1.68-fold more potent |
| Conditions | MTT assay, HepG2 hepatocellular carcinoma cells |
Why This Matters
This direct comparison quantifies that c-Met-IN-23 is a more potent cytotoxic agent against HepG2 cells than the FDA-approved drug crizotinib in this specific in vitro model.
- [1] Irannejad H, et al. 4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie. 2024;357(6):e2300704. View Source
